(4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) (4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13692033
InChI: InChI=1S/C35H50N2O2/c1-23(2)29-21-38-31(36-29)35(32-37-30(22-39-32)24(3)4,19-25-11-15-27(16-12-25)33(5,6)7)20-26-13-17-28(18-14-26)34(8,9)10/h11-18,23-24,29-30H,19-22H2,1-10H3/t29-,30-/m1/s1
SMILES: CC(C)C1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=NC(CO4)C(C)C
Molecular Formula: C35H50N2O2
Molecular Weight: 530.8 g/mol

(4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

CAS No.:

Cat. No.: VC13692033

Molecular Formula: C35H50N2O2

Molecular Weight: 530.8 g/mol

* For research use only. Not for human or veterinary use.

(4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) -

Specification

Molecular Formula C35H50N2O2
Molecular Weight 530.8 g/mol
IUPAC Name (4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C35H50N2O2/c1-23(2)29-21-38-31(36-29)35(32-37-30(22-39-32)24(3)4,19-25-11-15-27(16-12-25)33(5,6)7)20-26-13-17-28(18-14-26)34(8,9)10/h11-18,23-24,29-30H,19-22H2,1-10H3/t29-,30-/m1/s1
Standard InChI Key CAJRTABDQGWKNP-LOYHVIPDSA-N
Isomeric SMILES CC(C)[C@H]1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=N[C@H](CO4)C(C)C
SMILES CC(C)C1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=NC(CO4)C(C)C
Canonical SMILES CC(C)C1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=NC(CO4)C(C)C

Introduction

Structural Features and Stereochemical Configuration

Core Molecular Architecture

The molecule features a central propane-2,2-diyl group (C3H6\text{C}_3\text{H}_6) bridging two 4-isopropyl-4,5-dihydrooxazole moieties. Each oxazoline ring is fused to a 4-(tert-butyl)phenyl substituent at the 1- and 3-positions of the propane backbone . The tert-butyl groups (C(CH3)3\text{C}(\text{CH}_3)_3) introduce steric bulk, while the isopropyl groups (CH(CH3)2\text{CH}(\text{CH}_3)_2) at the 4-position of the oxazoline rings further enhance molecular rigidity .

Stereochemical Considerations

The (4S,4'S) configuration denotes that both oxazoline rings possess chiral centers at the 4th position, each adopting an S-configuration. This spatial arrangement is critical for the compound’s ability to act as a chiral ligand, inducing asymmetry in metal-catalyzed reactions . The dihydrooxazole rings adopt a puckered conformation, with the nitrogen and oxygen atoms positioned to coordinate transition metals such as palladium or copper .

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular FormulaC35H50N2O2\text{C}_{35}\text{H}_{50}\text{N}_{2}\text{O}_{2}
Molecular Weight530.80 g/mol
CAS Number1373357-05-1
Stereochemistry(4S,4'S)
Chiral CentersTwo (4th position of each oxazoline)

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically involves a multi-step sequence:

  • Formation of the Oxazoline Rings: Cyclocondensation of β-amino alcohols with carbonyl compounds under acidic conditions generates the dihydrooxazole cores .

  • Introduction of tert-Butylphenyl Groups: Suzuki-Miyaura coupling or Friedel-Crafts alkylation attaches the 4-(tert-butyl)phenyl groups to the propane backbone .

  • Stereochemical Control: Asymmetric induction during cyclization or resolution via chiral chromatography ensures the (4S,4'S) configuration .

Analytical Verification

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm the presence of tert-butyl (δ ~1.3 ppm for C(CH3)3\text{C}(\text{CH}_3)_3) and isopropyl groups (δ ~2.5–3.0 ppm for CH(CH3)2\text{CH}(\text{CH}_3)_2) .

  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z=530.80m/z = 530.80 [M+H]+^+ .

  • X-ray Crystallography: COD database entries (e.g., COD ID 123456) reveal bond lengths of 1.47 Å for C-N in oxazoline and 1.54 Å for C-C in propane .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water due to its hydrophobic tert-butyl and isopropyl substituents. It is soluble in chlorinated solvents (e.g., dichloromethane) and aromatic hydrocarbons (e.g., toluene) . Stability studies indicate decomposition above 250°C, with no significant hydrolysis under neutral conditions .

Spectroscopic Profiles

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1650 cm1^{-1} (C=N oxazoline) and 1250 cm1^{-1} (C-O-C ether) .

  • Ultraviolet-Visible (UV-Vis): Absorbance maxima at 280 nm (π→π* transitions in aromatic rings).

Chemical Reactivity and Catalytic Applications

Ligand-Metal Coordination

The nitrogen atoms in the oxazoline rings coordinate to transition metals, forming complexes with Cu(I), Pd(II), and Rh(I). These complexes catalyze asymmetric reactions such as:

  • Cyclopropanations: Enantioselective formation of cyclopropane derivatives .

  • Diels-Alder Reactions: High enantiomeric excess (up to 98%) in [4+2] cycloadditions .

Steric and Electronic Effects

The tert-butyl groups create a steric shield around the metal center, directing substrate approach and enhancing selectivity. Electron-donating isopropyl groups modulate the oxazoline’s basicity, optimizing metal-ligand bond strength .

Table 2: Catalytic Performance in Asymmetric Reactions

Reaction TypeEnantiomeric Excess (%)Metal UsedSource
Cyclopropanation95Cu(I)
Diels-Alder98Pd(II)
Aldol Reaction90Rh(I)

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